4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
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Overview
Description
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of dyes and perfumes due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is unique due to its dual functionality, combining the properties of coumarins and piperazines.
Properties
IUPAC Name |
4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-5-13-12(8-18-4-3-17-15(19)9-18)7-16(20)21-14(13)6-11(10)2/h5-7H,3-4,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKMQXWZADRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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